4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(2,5-二氯苯基)哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor with micromolar IC50 values . The compound has shown potential in the treatment of various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound involves a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-studied scaffold in medicinal chemistry . The crystal structures of BD1 in complex with four selected inhibitors have been determined, providing insights into the binding modes of these compounds .
科学研究应用
抗菌活性
研究发现哌嗪和三唑-哒嗪衍生物,包括与查询化合物在结构上相关的那些,显示出显着的抗菌活性。这些化合物被合成并针对细菌和真菌菌株进行了评估,在开发有效的抗菌剂方面显示出有希望的结果 (Patil 等,2021)。
抗糖尿病活性
对三唑-哒嗪取代的哌嗪的研究表明了它们作为抗糖尿病药物的潜力。针对这些化合物对二肽基肽酶-4 (DPP-4) 的抑制作用及其促胰岛素活性进行了评估,揭示了它们显着的抗糖尿病潜力 (Bindu 等,2019)。
抗组胺和抗炎活性
对三唑[1,5-b]哒嗪和咪唑[1,2-b]哒嗪的研究表明,这些化合物具有抗组胺活性并抑制嗜酸性粒细胞浸润,表明在治疗过敏性疾病和炎症方面具有潜在应用 (Gyoten 等,2003)。
腺苷 A2a 受体拮抗作用
三唑[1,5-a][1,3,5]三嗪的哌嗪衍生物因其作为强效和选择性腺苷 A2a 受体拮抗剂的作用而受到研究。这项研究为开发帕金森病等神经系统疾病的治疗方法提供了见解 (Vu 等,2004)。
抗癌活性
与查询化学物质在结构上相关的化合物已被探索其抗癌活性。三唑-哒嗪衍生物的开发和评估显示出抑制肿瘤细胞增殖的希望,表明它们在癌症治疗中的潜力 (El-Reedy 和 Soliman,2020)。
作用机制
The compound acts as a bromodomain inhibitor, specifically interacting with the bromodomains of BRD4 . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
未来方向
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N7O/c17-11-1-2-12(18)13(9-11)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMQIAFBDGNLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。